molecular formula C6H5F3N2O B2925439 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine CAS No. 2201316-59-6

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine

Cat. No. B2925439
CAS RN: 2201316-59-6
M. Wt: 178.114
InChI Key: IRUJQGXKYFVPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, also known as DFP-10917, is a novel pyrimidine-based compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for further drug development.

Scientific Research Applications

Mechanism of Action in Cancer Therapy

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a key molecule in cancer therapy due to its role in inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis in rapidly dividing cells, such as cancer cells. Raltitrexed (Tomudex), a derivative, acts as a selective and direct TS inhibitor, presenting an alternative for patients with colorectal cancer, especially those with fluoropyrimidine-induced cardiotoxicity or a significant history of cardiac disease (Avallone et al., 2014).

Pharmacogenetics and Metabolism

The metabolism and response to fluoropyrimidine-based treatments like this compound can be significantly influenced by genetic polymorphisms. Variations in the dihydropyrimidine dehydrogenase (DPD) gene, responsible for breaking down 5-FU and its prodrugs, have been associated with treatment outcomes and toxicities. Understanding these genetic factors is crucial for personalized treatment approaches, aiming to reduce toxicities and improve therapeutic outcomes (Del Re et al., 2017).

Antitumor Agent Mechanism

TAS-102, which includes trifluridine (a nucleoside analog) and tipiracil, operates on a distinct mechanism compared to this compound yet underscores the complexity and variety of fluoropyrimidine-based therapies. Its efficacy in 5-FU-refractory patients illustrates the ongoing evolution and specialization of these compounds in cancer treatment, pointing towards the necessity for continuous research and adaptation in therapeutic strategies (Lenz et al., 2015).

Oral Prodrugs Development

The development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, represents a significant advancement in the application of fluoropyrimidines. These developments aim to improve patient convenience, reduce toxicities, and maintain or enhance therapeutic efficacy. Understanding the pharmacological principles behind these drugs is essential for optimizing cancer treatment regimens and improving patient outcomes (Malet-Martino & Martino, 2002).

Future Directions in Personalized Medicine

The continuous exploration of fluoropyrimidines' chemistry, including this compound, is vital for the advancement of personalized medicine. Innovations in drug synthesis, understanding of biochemical interactions, and the development of polymeric versions of these compounds could lead to more precise and effective cancer therapies. This requires a multidisciplinary approach, integrating chemistry, pharmacology, and genetic insights to tailor treatments to individual patient profiles (Gmeiner, 2020).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJQGXKYFVPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.